3-Ethylphenyl 2-aminoacetate hydrochloride
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Overview
Description
3-Ethylphenyl 2-aminoacetate hydrochloride: is a chemical compound with the molecular formula C10H14ClNO2 and a molecular weight of 215.68 g/mol. It is primarily used in scientific research and has shown potential in various fields such as neuropharmacology, agrochemistry, biofuels, peptide synthesis, and chemical sensing.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylphenyl 2-aminoacetate hydrochloride typically involves the esterification of 3-ethylphenol with glycine, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of an acid catalyst and a dehydrating agent to drive the esterification reaction to completion.
Industrial Production Methods: This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Neuropharmacology: 3-Ethylphenyl 2-aminoacetate hydrochloride is investigated for its potential to modulate neurotransmitter receptors, particularly the GABA_A receptors, which play a crucial role in the central nervous system. It is used in receptor binding assays and electrophysiological studies.
Agrochemistry: The compound is explored for the synthesis of herbicides and pesticides due to its reactive functional groups. It is incorporated into various formulations and tested for its efficacy in controlling pests and weeds.
Biofuels: Research is being conducted on its potential as a biofuel additive to improve the efficiency and reduce the emissions of biofuel combustion.
Peptide Synthesis: this compound serves as a precursor in the synthesis of peptides and proteins, which are fundamental in various biological processes.
Chemical Sensing: The compound is utilized in the development of chemical sensors due to its ability to react with specific analytes, causing a detectable change.
Mechanism of Action
The mechanism of action of 3-Ethylphenyl 2-aminoacetate hydrochloride involves its interaction with neurotransmitter receptors, particularly the GABA_A receptors. It acts as a positive allosteric modulator, enhancing the receptor’s response to the neurotransmitter GABA. This modulation can lead to increased inhibitory effects in the central nervous system, which may have therapeutic applications for neurological disorders.
Comparison with Similar Compounds
- 3-Methylphenyl 2-aminoacetate hydrochloride
- 4-Ethylphenyl 2-aminoacetate hydrochloride
- 3-Ethylphenyl 2-aminoacetate
Comparison: 3-Ethylphenyl 2-aminoacetate hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacological properties and efficacy in various applications.
Properties
IUPAC Name |
(3-ethylphenyl) 2-aminoacetate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-2-8-4-3-5-9(6-8)13-10(12)7-11;/h3-6H,2,7,11H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGSEFVWBSOBNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OC(=O)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.